Dehydrodiconiferyl alcohol
Overview
Description
Dehydrodiconiferyl alcohol is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species including Allium sativum (garlic) and Codonopsis pilosula . It is known for its diverse biological activities and has been isolated from several medicinal plants. This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Dehydrodiconiferyl alcohol is an estrogen receptor agonist . It can promote BMP-2-induced osteoblastogenesis . This suggests that it plays a significant role in biochemical reactions, particularly those involving enzymes and proteins related to bone formation. Furthermore, it exerts anti-inflammatory activity through the inactivation of NF-κB pathways .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it can promote wound healing by enhancing epithelial cell proliferation and collagen formation . It also reduces inflammatory cell infiltration . These effects are largely due to its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis . It also exerts anti-inflammatory activity by inactivating NF-κB pathways . This suggests that it can bind to these receptors and influence their activity, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to promote wound healing over time by enhancing epithelial cell proliferation and collagen formation
Metabolic Pathways
This compound is involved in the lignan biosynthesis pathway . It is synthesized from coniferyl alcohol through a series of reactions involving various enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodiconiferyl alcohol can be synthesized through the biotransformation of Eucommiae Cortex extract using specific strains of bacteria such as Aspergillus niger and Actinomucor elegans . The process involves fermentation in an aseptic environment, followed by the separation and purification of the compound using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by biotransformation techniques. The use of microbial fermentation is a cost-effective and efficient method to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Dehydrodiconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized lignans, reduced alcohol derivatives, and substituted phenylpropanoids .
Scientific Research Applications
Dehydrodiconiferyl alcohol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex lignans and phenylpropanoids.
Industry: It is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Dehydrodiconiferyl alcohol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of nuclear factor-kappa B (NF-κB) and modulates the mitogen-activated protein kinase (MAPK) signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anticancer Effects: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulatory proteins.
Comparison with Similar Compounds
Dehydrodiconiferyl alcohol is unique among lignans due to its specific biological activities and molecular structure. Similar compounds include:
Properties
IUPAC Name |
4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXBOZNRPQEON-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-87-0 | |
Record name | Dehydrodiconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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